molecular formula C10H12O B3028880 8-Methylchromane CAS No. 3722-72-3

8-Methylchromane

Cat. No.: B3028880
CAS No.: 3722-72-3
M. Wt: 148.20
InChI Key: BHMXTBDQYVVEDY-UHFFFAOYSA-N
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Description

8-Methylchromane is a chromane derivative characterized by a methyl group attached to the carbon atom at the 8th position. It is a cyclic compound consisting of a benzene ring fused with a tetrahydrofuran ring. This structural arrangement imparts specific properties and potential biological activities to this compound.

Scientific Research Applications

8-Methylchromane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antioxidant and radical scavenger.

    Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances and flavoring agents

Safety and Hazards

Safety information for 8-Methylchromane includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylchromane can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethoxybenzene with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by cyclization to form the chromane ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For instance, one method includes the use of hydrogen fluoride and acetic acid, followed by amalgamated zinc and aqueous hydrochloric acid. Another method involves the use of phosphorus pentoxide and benzene .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchromane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chromanones or chromones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed:

    Oxidation: Chromanones and chromones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated chromanes.

Mechanism of Action

The mechanism by which 8-Methylchromane exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with potent antioxidant properties.

    2-Methylchroman: Another chromane derivative with similar structural features but different biological activities

Uniqueness of 8-Methylchromane: this compound stands out due to its unique combination of a benzene ring fused with a tetrahydrofuran ring and a methyl group at the 8th position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXTBDQYVVEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288788
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-72-3
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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